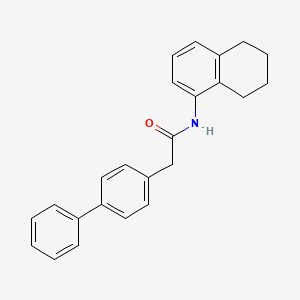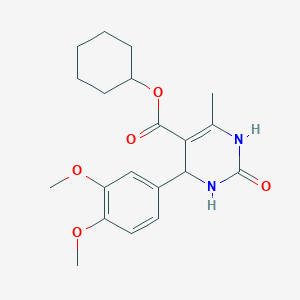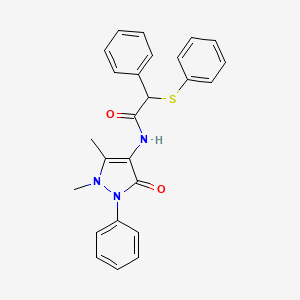
2-(4-biphenylyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-biphenylyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide, also known as BNTA, is an organic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. BNTA belongs to the class of compounds known as selective androgen receptor modulators (SARMs) and has been shown to have a high affinity for the androgen receptor (AR).
Mecanismo De Acción
2-(4-biphenylyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide acts as a selective androgen receptor modulator (SARM) by binding to the androgen receptor (AR) with high affinity and selectivity. This results in the activation of the AR and subsequent gene expression, leading to anabolic effects on skeletal muscle and bone tissue.
Biochemical and Physiological Effects:
2-(4-biphenylyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been shown to have anabolic effects on skeletal muscle and bone tissue, leading to increased muscle mass and bone density. Additionally, 2-(4-biphenylyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been shown to have anti-cancer properties by inhibiting the growth of androgen-sensitive prostate cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(4-biphenylyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide in lab experiments is its high affinity and selectivity for the androgen receptor, which allows for specific targeting of AR-mediated pathways. However, one of the limitations of using 2-(4-biphenylyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of 2-(4-biphenylyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide. One potential direction is the optimization of its pharmacokinetic properties to improve its solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-biphenylyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide and its potential applications in the treatment of various diseases. Finally, the development of more potent and selective SARMs, including 2-(4-biphenylyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide, could lead to the development of new and improved therapies for muscle wasting, osteoporosis, and cancer cachexia.
Métodos De Síntesis
The synthesis of 2-(4-biphenylyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide involves the condensation of 4-biphenylcarboxylic acid with 5,6,7,8-tetrahydro-1-naphthalenol in the presence of thionyl chloride to form the corresponding acid chloride. This is then reacted with N,N-dimethylacetamide to yield 2-(4-biphenylyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide in good yield and purity.
Aplicaciones Científicas De Investigación
2-(4-biphenylyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases such as muscle wasting, osteoporosis, and cancer cachexia. 2-(4-biphenylyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been shown to have anabolic effects on skeletal muscle and bone tissue, leading to increased muscle mass and bone density. Additionally, 2-(4-biphenylyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been shown to have anti-cancer properties by inhibiting the growth of androgen-sensitive prostate cancer cells.
Propiedades
IUPAC Name |
2-(4-phenylphenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO/c26-24(25-23-12-6-10-21-9-4-5-11-22(21)23)17-18-13-15-20(16-14-18)19-7-2-1-3-8-19/h1-3,6-8,10,12-16H,4-5,9,11,17H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASGWBVPCABZRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(1-piperidinyl)ethanamine](/img/structure/B5137381.png)

![2-amino-4-[3-(4-chlorophenoxy)phenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5137395.png)
![[4-benzyl-1-(1-naphthylmethyl)-4-piperidinyl]methanol](/img/structure/B5137398.png)
![2-bromo-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene](/img/structure/B5137401.png)
![N-1-adamantyl-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B5137414.png)
![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-5-[(methylthio)methyl]-2-furamide](/img/structure/B5137427.png)
![5-{5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5137432.png)
![N-1,3-benzothiazol-2-yl-2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5137436.png)
![1-(5-isobutyl-1H-pyrazol-3-yl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)methanamine](/img/structure/B5137441.png)
![1-{2-[3-(2,3-dimethylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-tetrazole](/img/structure/B5137444.png)
![2,2'-{1,4-phenylenebis[oxy(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]}dibenzoic acid](/img/structure/B5137453.png)
![5-{[(2-methoxy-4-nitrophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5137464.png)
